Brain Drug Targeting Index: CRTIGPSVC-Conjugated Nanoparticles vs. Unmodified Nanoparticles
CRTIGPSVC-functionalized PEG-PLA nanoparticles (Pep-NP) demonstrated significantly enhanced brain delivery compared to unmodified plain nanoparticles. In vivo biodistribution studies using coumarin-6 as a fluorescent tracer quantified the brain Drug Targeting Index (DTI), a composite metric integrating brain accumulation and systemic exposure [1]. CRT-conjugated nanoparticles showed a 10- to 15-fold increase in brain drug concentration compared to non-targeted nanoparticles in rat models, with cerebrospinal fluid drug concentrations elevated 8- to 10-fold [2]. This enhancement is attributable to CRTIGPSVC-mediated TfR transcytosis rather than passive diffusion or non-specific endocytosis.
| Evidence Dimension | Brain drug concentration enhancement ratio vs. non-targeted control |
|---|---|
| Target Compound Data | 10- to 15-fold higher brain drug concentration; 8- to 10-fold higher CSF concentration |
| Comparator Or Baseline | Unmodified (non-targeted) PLGA or PEG-PLA nanoparticles |
| Quantified Difference | 10× to 15× (brain); 8× to 10× (CSF) |
| Conditions | In vivo rat model; CRTIGPSVC conjugated to PEG-PLA nanoparticle surface; coumarin-6 tracer quantification |
Why This Matters
This 10- to 15-fold enhancement directly quantifies the functional advantage of CRTIGPSVC conjugation over non-targeted delivery systems for CNS applications.
- [1] Li J, Feng L, Fan L, et al. Phage-displayed peptide-conjugated biodegradable nanoparticles enhanced brain drug delivery. Materials Science and Engineering: C. 2016;58:34-41. View Source
- [2] Sohu.com peptide database. CRT: c(CRTIGPSVC) technical datasheet. Accessed 2026. View Source
